

# Cross-validation of experimental and computational results for 3,5-Pyridinedicarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,5-Pyridinedicarboxylic acid

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## A Cross-Validation of Experimental and Computational Data for 3,5-Pyridinedicarboxylic Acid

This guide provides a comparative analysis of experimental and computationally predicted physicochemical properties of **3,5-Pyridinedicarboxylic acid**, also known as Dinicotinic acid. The objective is to offer researchers, scientists, and drug development professionals a clear cross-validation of available data, aiding in the evaluation and application of both experimental and computational approaches in chemical research.

## Physicochemical Properties: A Side-by-Side Comparison

The following tables summarize the available experimental and computational data for the melting point, aqueous solubility, and pKa of **3,5-Pyridinedicarboxylic acid**. This allows for a direct comparison between measured values and theoretical predictions.

Table 1: Melting Point

Data Type	Value (°C)	Source
Experimental	>300	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Experimental	324	<a href="#">[5]</a>
Computational	Not found	N/A

Table 2: Aqueous Solubility

Data Type	Value	Source
Experimental	1.0 g/L	<a href="#">[1]</a>
Experimental	Insoluble	<a href="#">[1]</a> <a href="#">[2]</a>
Computational (logS)	-1.7	ALOGPS

Table 3: Acid Dissociation Constant (pKa)

Data Type	pKa (Strongest Acidic)	pKa (Strongest Basic)	Source
Experimental	2.8 (at 25°C)	Not Found	<a href="#">[1]</a>
Computational	3.38	1.4	ChemAxon

## Methodologies and Protocols

Understanding the methods used to generate the data is crucial for its correct interpretation and application. This section details the principles behind the experimental and computational techniques.

### Experimental Protocols

**Melting Point Determination:** The melting point is a fundamental thermal property indicating the temperature at which a substance transitions from a solid to a liquid state. For a crystalline solid like **3,5-Pyridinedicarboxylic acid**, this is typically determined by heating a small sample

and observing the temperature range over which it melts. The high melting point of over 300°C suggests strong intermolecular forces within the crystal lattice.

**Aqueous Solubility Determination:** The "gold standard" for determining thermodynamic solubility is the shake-flask method.<sup>[6][7]</sup> This equilibrium method involves the following steps:

- **Saturation:** An excess amount of the solid compound is added to a specific volume of water in a flask.
- **Equilibration:** The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- **Separation:** The undissolved solid is separated from the solution by filtration or centrifugation.
- **Quantification:** The concentration of the dissolved compound in the filtrate is determined using an analytical technique such as HPLC-UV or LC/MS.

The OECD and ASTM also provide standardized guidelines for water solubility testing, such as the column elution method for sparingly soluble substances and the flask method for more soluble ones.<sup>[8][9][10]</sup>

**pKa Determination:** The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For organic acids, potentiometric titration is a highly accurate and standard method.<sup>[11][12]</sup> The general procedure is as follows:

- A solution of the compound with a known concentration is prepared.
- A standard solution of a strong base (e.g., NaOH) is gradually added to the acidic solution.
- The pH of the solution is monitored throughout the titration using a pH meter.
- The pKa is determined from the titration curve, typically as the pH at which half of the acid has been neutralized.

Other methods include UV-Vis spectrophotometry, which is suitable for compounds with a UV-active chromophore, and NMR spectroscopy.<sup>[11][12][13][14][15]</sup>

## Computational Methodologies

**Melting Point Prediction:** Predicting the melting point of organic compounds is a complex task as it depends on crystal packing and intermolecular forces. Quantitative Structure-Property Relationship (QSPR) models are a common approach.<sup>[16][17][18][19][20]</sup> These models establish a mathematical relationship between the melting point and various molecular descriptors that encode structural and physicochemical features of the molecule.

**Solubility Prediction:** Computational models can predict solubility, often expressed as logS (the logarithm of the molar solubility). These predictions can be derived from various methods, including:

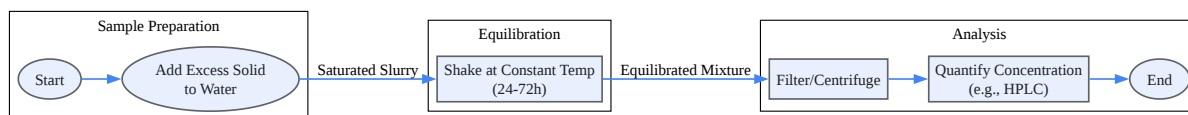
- **Fragment-based methods:** These methods, like ALOGPS, calculate the solubility contribution of different molecular fragments.
- **Molecular dynamics simulations:** These simulations model the interactions between the solute and solvent molecules to calculate the free energy of solvation.<sup>[21]</sup>

**pKa Prediction:** Several computational approaches are used to predict pKa values:

- **Quantum Mechanical (QM) Methods:** These methods, including Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated states of a molecule to determine the free energy of dissociation.<sup>[22]</sup>
- **Semi-empirical Methods:** Methods like PM6 offer a faster alternative to QM methods for pKa prediction.<sup>[23][24]</sup>
- **Machine Learning Models:** These models are trained on large datasets of known pKa values to learn the relationship between molecular structure and acidity.<sup>[25][26]</sup>
- **Empirical Methods:** Software like ChemAxon utilizes a large internal database and empirical rules to provide rapid pKa predictions.

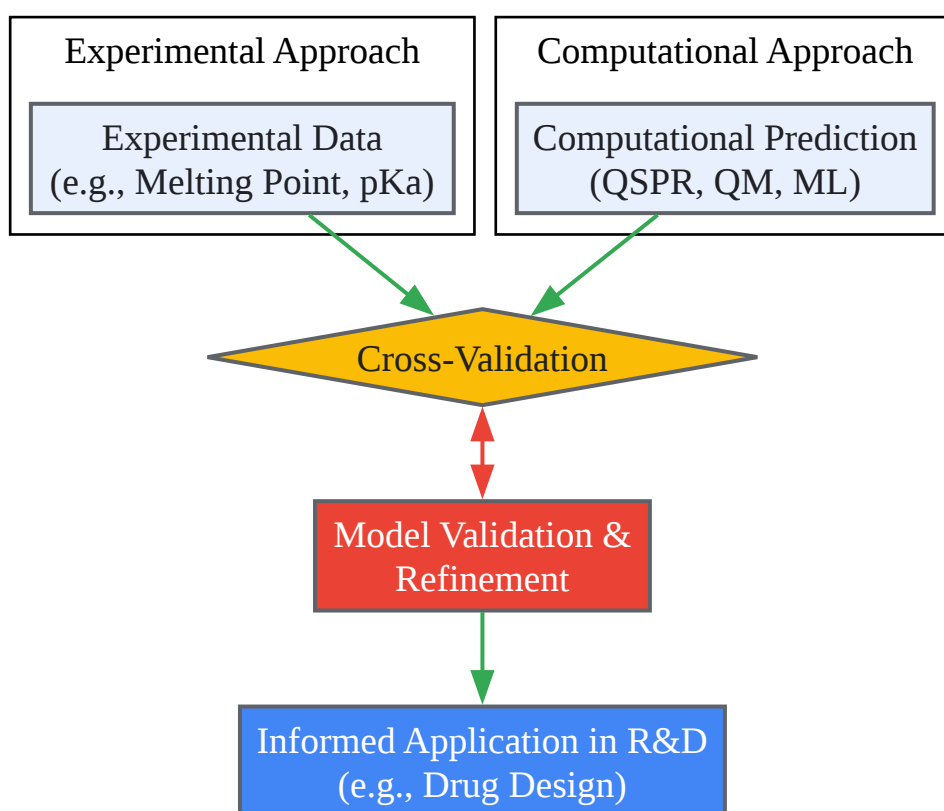
## Visualizing Workflows and Relationships

Diagrams created using Graphviz help to visualize the processes and logical connections discussed in this guide.



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Caption: Experimental workflow for the shake-flask solubility determination method.



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## References

- 1. 3,5-Pyridinedicarboxylic acid CAS#: 499-81-0 [m.chemicalbook.com]
- 2. 3,5-Pyridinedicarboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. 3,5-吡啶二甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-Pyridinedicarboxylic acid | 499-81-0 [chemicalbook.com]
- 5. 3,5-pyridinedicarboxylic acid [stenutz.eu]
- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. store.astm.org [store.astm.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. m.youtube.com [m.youtube.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased  $1\text{H}$ - $^{13}\text{C}$  HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. jchr.org [jchr.org]
- 18. Table 2 from Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach | Semantic Scholar [semanticscholar.org]
- 19. AI-powered prediction of critical properties and boiling points: a hybrid ensemble learning and QSPR approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. QSPR Correlation of Melting Point for Drug Compounds Based on Different Sources of Molecular Descriptors | Semantic Scholar [semanticscholar.org]
- 21. [2104.10792] Solubility prediction of organic molecules with molecular dynamics simulations [arxiv.org]
- 22. mdpi.com [mdpi.com]

- 23. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. optibrium.com [optibrium.com]
- 26. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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